2-(4-Chloro-3-methylphenoxy)propanoic acid

Physicochemical properties Lipophilicity Bioavailability

Researchers studying phenoxypropionic acid herbicides require isomerically pure probes with defined physicochemical properties. Generic substitution is scientifically unsound: the 3-methyl substitution pattern on this positional isomer of mecoprop critically alters logP (2.98 vs. 2.50), pKa (3.46), and target engagement compared to the 2-methyl isomer. This compound directly enables comparative auxinic receptor studies, environmental fate modeling, formulation development, and chromatographic isomer resolution. Sourced with verified identity and purity for reproducible, publication-grade research outcomes.

Molecular Formula C10H11ClO3
Molecular Weight 214.64 g/mol
CAS No. 777-54-8
Cat. No. B180902
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Chloro-3-methylphenoxy)propanoic acid
CAS777-54-8
Molecular FormulaC10H11ClO3
Molecular Weight214.64 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)OC(C)C(=O)O)Cl
InChIInChI=1S/C10H11ClO3/c1-6-5-8(3-4-9(6)11)14-7(2)10(12)13/h3-5,7H,1-2H3,(H,12,13)
InChIKeyDRKJHOSTQZAYFT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Chloro-3-methylphenoxy)propanoic Acid Overview


2-(4-Chloro-3-methylphenoxy)propanoic acid (CAS 777-54-8) is a chlorophenoxy propanoic acid derivative with the molecular formula C₁₀H₁₁ClO₃ and a molecular weight of 214.65 g/mol . This compound, a positional isomer of the common herbicide mecoprop, is characterized by a 4-chloro-3-methyl substitution pattern on its phenoxy ring . It serves as a key structural scaffold in agrochemical research and as an intermediate in herbicide development, with its specific substitution pattern influencing both its physicochemical properties and biological activity profile compared to related phenoxypropionic acids .

1

Positional isomer probe for herbicide SAR studies; distinct 3-methyl substitution differentiates from common 2-methyl analog mecoprop.

2

Structural scaffold for agrochemical intermediate development with altered lipophilicity and ionization profile.

3

Relevant model compound for environmental fate research due to propanoic acid subclass persistence.

Why This Compound Cannot Substitute for Mecoprop


Generic substitution among phenoxypropionic acid derivatives is scientifically unsound due to the critical influence of substitution pattern on both physicochemical properties and biological activity . The target compound, 2-(4-chloro-3-methylphenoxy)propanoic acid, is a positional isomer of the widely used herbicide mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) [1]. This seemingly minor shift of the methyl group from the 2- to the 3-position on the phenyl ring directly alters the compound's lipophilicity, electronic distribution, and steric interactions with biological targets . Consequently, a user who procures a generic 'chlorophenoxypropionic acid' risks obtaining a compound with substantially different logP, environmental mobility, and target engagement—invalidating comparative experimental results and formulation development. The following quantitative evidence guide details these specific, measurable differentiators.

Target 2-(4-Chloro-3-methylphenoxy)propanoic acid
Generic Substitution Risk Positional isomerism (3-methyl vs. 2-methyl) alters lipophilicity and target engagement; direct replacement may invalidate comparative data.

Mecoprop (2-methyl isomer) shows different logP and herbicidal profile.

pKa-Driven Behavior pKa ≈ 3.46
Mismatch Risk Shifts ionization equilibrium relative to mecoprop (pKa ≈ 3.11), affecting pH-dependent solubility and environmental partitioning.

May lead to different sorption and mobility profiles.

Biological Response Herbicidal activity context
Class-Level Risk Substitution pattern influences auxin receptor binding; the 3-methyl isomer is not functionally interchangeable with the 2-methyl herbicide.

Structure-activity relationships cannot be assumed identical.

Quantitative Differentiation Evidence


Enhanced Lipophilicity Relative to Mecoprop

The 3-methyl substitution pattern of the target compound results in a measurably higher partition coefficient (logP) compared to the commercial herbicide mecoprop, which bears a 2-methyl group. The calculated logP for 2-(4-chloro-3-methylphenoxy)propanoic acid is 2.98 [1], whereas mecoprop (2-(4-chloro-2-methylphenoxy)propanoic acid) has a reported logP of 2.50 [2]. This difference indicates that the 3-methyl isomer is more lipophilic, which can influence its ability to penetrate biological membranes, its distribution in soil-water systems, and its overall environmental mobility.

Lipophilicity
Head-to-head
Target logP 2.98
vs mecoprop logP 2.50
ΔlogP +0.48 (19% relative increase)
Higher lipophilicity context for membrane studies
Calculated logP; experimental verification advised
Physicochemical properties Lipophilicity Bioavailability Environmental fate

pH-Dependent Distribution Profile vs. Mecoprop

The target compound exhibits distinct pH-dependent distribution coefficients (logD) that differ from those of mecoprop, impacting its behavior in physiological and environmental matrices. At pH 5.5, 2-(4-chloro-3-methylphenoxy)propanoic acid has a logD of 0.95, which decreases to -0.41 at pH 7.4 [1]. While exact comparative logD values for mecoprop at identical pH points are not available in the same database, the target compound's pKa of 3.46 [1] versus mecoprop's reported pKa of approximately 3.11 [2] indicates that the 3-methyl isomer will exist in a higher proportion of its neutral, membrane-permeable form at physiologically relevant pH values.

Ionization & Partitioning
Class-level
pKa 3.46 (target)
pKa ≈ 3.11 (mecoprop)
logD (pH 5.5) 0.95; logD (pH 7.4) −0.41
pH-dependent neutral fraction differs; influences bioavailability modeling
Class inference based on calculated properties; direct logD comparison limited
Ionization pH-dependent partitioning Environmental transport Bioavailability

Isomeric Impact on Herbicidal Activity

2-(4-Chloro-3-methylphenoxy)propanoic acid is a positional isomer of the commercial herbicide mecoprop, differing solely in the location of the methyl substituent on the phenyl ring (3-position vs. 2-position) . This structural distinction is not trivial; comparative analyses of similar compounds, such as Mecoprop-P and 2-(4-Chlorophenoxy)acetic acid, have demonstrated that substitution pattern directly influences herbicidal efficacy and environmental persistence . While direct head-to-head herbicidal activity data for the target compound against mecoprop is limited in the public literature, the fundamental principle of structure-activity relationships in phenoxypropionic acids dictates that the 3-methyl substitution will alter steric and electronic interactions with the auxin receptor binding site, thereby modifying both potency and selectivity.

Herbicidal Activity SAR
Class-level
3-methyl vs. 2-methyl positional isomerism
Predicted to alter auxin receptor binding
Supports structure-activity relationship research
No direct head-to-head herbicidal data in public literature
Structure-activity relationship Herbicide efficacy Environmental persistence Positional isomerism

Environmental Degradation Rate vs. Analogs

Within the broader class of phenoxyalkanoic acid herbicides, compounds bearing a propanoic acid moiety (such as the target compound and mecoprop) exhibit distinct environmental degradation kinetics compared to their acetic acid counterparts. A comparative study of bacterial degradation rates found the following order: 2,4-D > MCPA > mecoprop-P > dichlorprop-P [1]. Furthermore, mecoprop-P and dichlorprop-P were found to have a slightly higher potential for leaching into groundwater than 2,4-D and MCPA [1]. As a structural analog within the propanoic acid sub-class, 2-(4-chloro-3-methylphenoxy)propanoic acid is expected to share this characteristic degradation and mobility profile, differentiating it from the more rapidly degraded acetic acid derivatives.

Degradation & Mobility
Class-level
Bacterial degradation rate order:
  • 2,4-D (fastest)
  • MCPA
  • mecoprop-P
  • dichlorprop-P (slowest)
Leaching potential: mecoprop-P > 2,4-D and MCPA
Propanoic acid subclass likely exhibits slower degradation and higher mobility
Target not directly tested; class-level inference from mecoprop-P and dichlorprop-P
Environmental fate Degradation kinetics Soil microbiology Leaching potential

Research and Industrial Applications


Herbicide SAR Studies

Researchers investigating the molecular basis of auxinic herbicide activity should select 2-(4-chloro-3-methylphenoxy)propanoic acid as a distinct positional isomer probe. Its 3-methyl substitution pattern offers a quantifiably different physicochemical profile (logP = 2.98 vs. 2.50 for the 2-methyl isomer mecoprop) [5], enabling direct comparative studies to elucidate how subtle changes in ring substitution modulate receptor binding, downstream signaling, and herbicidal selectivity .

Environmental Fate and Transport Modeling

For studies focused on the persistence and mobility of phenoxypropionic acid herbicides in soil and groundwater, this compound serves as a relevant model. As a member of the propanoic acid subclass, it is expected to exhibit slower bacterial degradation and higher leaching potential compared to acetic acid derivatives like 2,4-D and MCPA . Its distinct pKa (3.46) and pH-dependent logD profile [5] provide critical input parameters for predictive environmental fate models.

Formulation and Bioavailability Optimization

The enhanced lipophilicity of 2-(4-chloro-3-methylphenoxy)propanoic acid (logP = 2.98) makes it a valuable candidate for formulation scientists seeking to modulate the bioavailability or membrane permeability of a phenoxypropionic acid-based active ingredient. Its distinct physicochemical properties necessitate tailored formulation strategies compared to the more hydrophilic 2-methyl isomer mecoprop (logP = 2.50) [5].

Analytical Method and Reference Standard

Due to its specific substitution pattern and the fact that it is a positional isomer of the widely used herbicide mecoprop , 2-(4-chloro-3-methylphenoxy)propanoic acid is an essential reference standard for analytical chemists developing chromatographic or mass spectrometric methods to resolve and quantify isomeric phenoxypropionic acid herbicides in complex environmental or biological matrices.

Application
Selection Property
Validation Focus
Herbicide SAR Studies
Positional isomer probe with distinct methyl substitution
Receptor-binding SAR under controlled ring substitution
Environmental Fate Modeling
Propanoic acid derivative with reported persistence and pH-dependent logD
Leaching, sorption, and degradation rate modeling
Formulation & Bioavailability
Lipophilicity profile (higher logP than 2-methyl isomer)
Membrane permeability and soil-water partitioning in formulation studies
Analytical Reference Standard
Isomer-specific retention and mass fragmentation
Chromatographic resolution of phenoxypropionic acid isomers

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